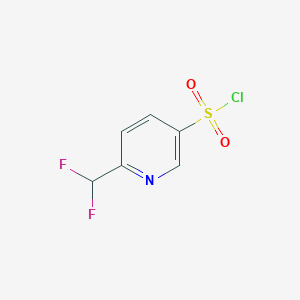
1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a propyl group followed by the introduction of an ethyl group and a trifluoromethoxy group onto the benzene ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the trifluoromethoxy group can facilitate the formation of carbon-carbon bonds under mild conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene can be compared with other similar compounds such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can influence its reactivity and applications.
1-Bromo-3-phenylpropane: This compound lacks the trifluoromethoxy group, making it less versatile in certain chemical reactions.
1-Bromo-2-(trifluoromethoxy)benzene:
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H14BrF3O |
|---|---|
Peso molecular |
311.14 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-1-ethyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O/c1-2-9-5-6-11(17-12(14,15)16)8-10(9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
SDPONHQLYDKCTR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)OC(F)(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)

![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)






![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)


